N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide

physicochemical characterization predicted properties procurement specification

Researchers requiring a monofunctionalized lilolidine scaffold for library synthesis face a gap: the N,N-diacetyl analog lacks a reactive NH, while the parent heterocycle offers no derivatization handle. CAS 101651-47-2 resolves this by providing a single free acetamide NH (pKa ~14.75), enabling selective N-alkylation, N-arylation, or N-sulfonylation without competing acetyl reactivity. • Single H-bond donor (1 donor, 2 acceptors) bridges the polarity gap between lipophilic lilolidine and more polar derivatives. • Structurally predicted to be inactive against HDAC isoforms, making it a candidate negative control pending experimental confirmation. • Serves as a chromatographic retention time standard or solubility reference point for SPR dataset construction on pyrroloquinoline acetamides.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 101651-47-2
Cat. No. B12791191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide
CAS101651-47-2
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C3C(=C1)CCN3CCC2
InChIInChI=1S/C13H16N2O/c1-9(16)14-12-7-10-3-2-5-15-6-4-11(8-12)13(10)15/h7-8H,2-6H2,1H3,(H,14,16)
InChIKeyJEUSAWIVBAFXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identification and Properties


N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide (CAS 101651-47-2) is a pyrroloquinoline mono-acetamide derivative with molecular formula C₁₃H₁₆N₂O and molecular weight 216.28 g/mol . The compound bears an acetamide substituent at the 8-position of the lilolidine (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline) core, which distinguishes it from the parent heterocycle and from the 4-oxo analog pyroquilon. Predicted physicochemical properties include a boiling point of 466.2 ± 44.0 °C, density of 1.21 ± 0.1 g/cm³, and a pKa of 14.75 ± 0.20 . The pyrroloquinoline scaffold has been explored in medicinal chemistry as a core for EGFR kinase modulators and anticoagulant candidates [1], though published quantitative data specific to this mono-acetamide derivative remains extremely limited.

Generic Substitution Procurement Risk


Substituting N-(1,2,5,6-tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide with a generic lilolidine derivative is not a data-supported procurement strategy. Published evidence for the pyrroloquinoline chemotype demonstrates that small structural modifications—such as the presence and position of acetamide groups, the oxidation state of the core, and the degree of N-acetylation—profoundly alter biological activity profiles. For example, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives designed as EGFR modulators exhibit IC₅₀ values that vary by orders of magnitude depending on substituent identity and position [1]. The N,N-diacetyl analog (CAS 101077-12-7, 8-diacetamidolilolidine) has been reported with HDAC8 IC₅₀ = 250 nM in a recombinant human enzyme assay [2], while the mono-acetamide (CAS 101651-47-2) has no comparable public binding data. Without matched experimental comparators, interchange of in-class compounds introduces unquantifiable variability in biological assay outcomes.

Quantitative Differentiation Evidence


Physicochemical Profile vs. Parent Lilolidine

The predicted pKa of N-(1,2,5,6-tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide is 14.75 ± 0.20, and the predicted boiling point is 466.2 ± 44.0 °C . The parent lilolidine (CAS 5840-01-7, C₁₁H₁₁N, MW 157.21) is a weaker base with a lower predicted boiling point (literature value ~270–280 °C at 760 mmHg). The introduction of the acetamide group at the 8-position increases molecular weight by ~59 Da, raises the boiling point by approximately 190 °C, and significantly alters the hydrogen-bonding capacity (addition of one H-bond donor and one acceptor), which directly impacts chromatographic retention, solubility, and formulation behavior relative to unsubstituted lilolidine.

physicochemical characterization predicted properties procurement specification

H-Bond Donor Profile vs. Diacetyl Analog

N-(1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide possesses one hydrogen bond donor (acetamide NH) and two hydrogen bond acceptors (amide C=O and quinoline N). In contrast, the N,N-diacetyl analog (CAS 101077-12-7, 8-diacetamidolilolidine) has zero H-bond donors and three H-bond acceptors . This specific difference in donor/acceptor count (1/2 vs. 0/3) alters Lipinski-type drug-likeness parameters, logP, and polar surface area, which directly affect membrane permeability predictions and biological assay compatibility. The N,N-diacetyl analog has been reported with HDAC8 IC₅₀ = 250 nM [1]; no equivalent target engagement data is publicly available for the mono-acetamide (CAS 101651-47-2).

medicinal chemistry drug-likeness lead optimization

Scaffold Divergence from Pyroquilon Core

The 4-oxo analog of the lilolidine core, pyroquilon (1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one, CAS 57369-32-1), is an established fungicide that inhibits melanin biosynthesis in Pyricularia oryzae and is used for rice blast disease control . The target compound (CAS 101651-47-2) lacks the 4-oxo group—the moiety that coordinates to the fungal enzyme active site—and instead carries an acetamide at the 8-position. This fundamental scaffold divergence means that CAS 101651-47-2 cannot recapitulate the melanin biosynthesis inhibition of pyroquilon, nor can pyroquilon serve as a substitute in any application requiring 8-position amine reactivity or acetamide-specific target interactions.

antifungal structure-activity relationship mode of action

Absence of Published Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem (as of May 2026) identified no peer-reviewed IC₅₀, Kᵢ, EC₅₀, or % inhibition values for N-(1,2,5,6-tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-8-yl)acetamide (CAS 101651-47-2) against any molecular target [1]. By comparison, structurally related pyrroloquinoline derivatives have published quantitative data: the N,N-diacetyl analog has HDAC8 IC₅₀ = 250 nM, HDAC10 IC₅₀ = 29 nM, and HDAC6 IC₅₀ = 4,800 nM [2]; 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-based EGFR modulators show IC₅₀ values in the nanomolar range [3]. The complete lack of quantitative biological data for CAS 101651-47-2 is itself a differentiating feature: this compound is an unexplored chemical space that may be suitable for de novo screening campaigns but carries higher experimental risk than data-rich analogs.

data availability risk assessment assay development

Defensible Research Applications


Synthetic Intermediate for Amino-Functionalized Derivatives

The mono-acetamide at the 8-position provides a single free NH hydrogen bond donor, enabling selective N-alkylation, N-arylation, or N-sulfonylation without the competing reactivity of a second acetyl group. This contrasts with the N,N-diacetyl analog (CAS 101077-12-7), whose fully substituted nitrogen lacks a reactive NH. The predicted pKa of 14.75 ± 0.20 indicates that the acetamide NH is weakly acidic and can be deprotonated under strong basic conditions for nucleophilic derivatization. Researchers requiring a monofunctionalized lilolidine scaffold for library synthesis should select CAS 101651-47-2 over the diacetyl analog.

De Novo Screening in Unexplored Chemical Space

The complete absence of published target engagement data for CAS 101651-47-2 qualifies it as a genuinely unexplored chemotype. Compounds within the broader 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline class have yielded hits against EGFR (low-nM IC₅₀) [1] and coagulation factors Xa/XIa [2]. CAS 101651-47-2 represents a structurally distinct starting point for diversity-oriented screening, with the potential to identify novel target interactions not accessible to the more heavily studied 4-oxo or N,N-diacetyl analogs.

Physicochemical Reference Standard for SPR Studies

With a well-defined molecular formula (C₁₃H₁₆N₂O), predicted boiling point (466.2 ± 44.0 °C), predicted density (1.21 ± 0.1 g/cm³), and predicted pKa (14.75 ± 0.20) , CAS 101651-47-2 can serve as a chromatographic retention time standard or solubility reference point for laboratories constructing structure-property relationship (SPR) datasets on pyrroloquinoline acetamides. Its intermediate H-bond donor/acceptor profile (1 donor, 2 acceptors) bridges the gap between lipophilic lilolidine (0 donors) and more polar derivatives.

Negative Control for HDAC Screening Panels

Given that the structurally related N,N-diacetyl analog (CAS 101077-12-7) exhibits measurable HDAC8 (IC₅₀ 250 nM), HDAC10 (IC₅₀ 29 nM), and HDAC6 (IC₅₀ 4,800 nM) inhibition , the mono-acetamide CAS 101651-47-2—lacking the second acetyl group essential for zinc chelation in the HDAC active site—is structurally predicted to be substantially weaker or inactive against these isoforms. Until direct assay data are generated, it may be provisionally deployed as a negative control compound in HDAC panel screens, provided that its inactivity is experimentally confirmed in the user's assay system.

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